LY320135

Catalog No.
S534053
CAS No.
176977-56-3
M.F
C24H17NO4
M. Wt
383.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY320135

CAS Number

176977-56-3

Product Name

LY320135

IUPAC Name

4-[6-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carbonyl]benzonitrile

Molecular Formula

C24H17NO4

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C24H17NO4/c1-27-18-9-7-17(8-10-18)24-22(20-12-11-19(28-2)13-21(20)29-24)23(26)16-5-3-15(14-25)4-6-16/h3-13H,1-2H3

InChI Key

RYNSGDFWBJWWSZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-((6-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl)carbonyl)benzonitrile, LY 320135, LY-320135, LY320135

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(O2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)C#N

The exact mass of the compound 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile is 383.1158 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. It belongs to the ontological category of benzofurans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LY320135 is a selective antagonist of the centrally-located cannabinoid CB1 receptor. It demonstrates a significant binding preference for the CB1 receptor over the peripherally-located CB2 receptor, making it a valuable tool for isolating the effects of CB1 modulation in neuroscience and pharmacology research. [1] Its distinct structure and functional profile differentiate it from more common CB1 ligands, enabling specific investigations into cannabinoid receptor signaling and physiology.

Procuring a CB1 antagonist requires careful consideration beyond simple receptor affinity, as not all are functionally equivalent. Key differentiators include selectivity against the CB2 receptor and, critically, the ligand's functional activity as either a neutral antagonist or an inverse agonist. [REFS-1, REFS-2] Inverse agonists like the common tool compound Rimonabant (SR141716A) actively decrease a receptor's basal signaling, introducing their own biological effects. [2] In contrast, a neutral antagonist simply blocks an agonist's action without affecting basal activity. This distinction is paramount, as choosing the wrong functional profile can confound experimental results, making direct substitution of CB1 antagonists a significant risk to data reproducibility and interpretation.

High Receptor Selectivity: Preferential Binding to CB1 over CB2 Receptors

LY320135 demonstrates high selectivity for the CB1 receptor, with a binding affinity (Ki) of approximately 203-224 nM, compared to a Ki of over 10,000 nM for the CB2 receptor. [1] This represents a greater than 45- to 70-fold selectivity for CB1, a crucial attribute for researchers needing to minimize confounding effects from the CB2 receptor, which is primarily expressed on immune cells.

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound DataKi = ~224 nM (CB1); >10,000 nM (CB2)
Comparator Or BaselineCB2 Receptor Affinity
Quantified Difference>45-fold selectivity for CB1 over CB2
ConditionsRadioligand binding assays using membranes from cells expressing recombinant human CB1 or CB2 receptors, or from rat cerebellum (CB1) and spleen (CB2). [<a href="https://jpet.aspetjournals.org/content/284/1/291" target="_blank">1</a>]

This high selectivity allows for more precise interrogation of CB1-mediated pathways in the central nervous system without activating or blocking peripheral immune-related CB2 pathways.

Functional Antagonism: Potent Reversal of Agonist-Induced Ion Channel Inhibition

In functional assays, LY320135 demonstrates potent, concentration-dependent reversal of ion channel modulation by a CB1 agonist. Specifically, it reverses the inhibition of N-type calcium currents caused by the potent agonist WIN 55212-2 in N18 neuroblastoma cells, exhibiting an IC50 of 55 nM. [1] This provides quantitative, functional proof of its antagonist activity at a physiologically relevant endpoint, a critical performance metric for electrophysiology applications.

Evidence DimensionFunctional Antagonist Potency (IC50)
Target Compound DataIC50 = 55 nM
Comparator Or BaselineWIN 55212-2 (100 nM), a potent CB1 agonist
Quantified DifferenceEffective reversal of agonist activity at a nanomolar concentration.
ConditionsElectrophysiological measurement of N-type calcium currents (ICa) in N18 neuroblastoma cells. [<a href="https://jpet.aspetjournals.org/content/284/1/291" target="_blank">1</a>]

For researchers in electrophysiology, this provides confidence that LY320135 can be used to effectively and quantifiably block CB1-mediated effects on neuronal excitability.

Unique Signaling Profile: Blocks Both Gi- and Gs-Coupled CB1 Pathways

Unlike standard antagonists that primarily block Gi-mediated inhibition of adenylyl cyclase, LY320135 also blocks a Gs-coupled stimulatory effect of the endogenous agonist anandamide on cAMP accumulation. [1] In pertussis toxin-treated cells (where Gi is inactivated), anandamide stimulates cAMP; this stimulation is blocked by LY320135. This demonstrates a unique capacity to antagonize both inhibitory and stimulatory signaling pathways coupled to the CB1 receptor, a feature not characterized for many other CB1 antagonists.

Evidence DimensionFunctional blockade of dual signaling pathways
Target Compound DataBlocks both anandamide-mediated inhibition and stimulation of cAMP accumulation.
Comparator Or BaselineStandard CB1 antagonists/inverse agonists (e.g., Rimonabant), which are primarily characterized by their effects on Gi signaling.
Quantified DifferenceQualitative difference in blocking Gs-coupled signaling, revealing a more complex receptor pharmacology.
ConditionscAMP accumulation assays in CHO cells stably expressing the CB1 receptor, with and without pertussis toxin treatment. [<a href="https://jpet.aspetjournals.org/content/284/1/291" target="_blank">1</a>]

This compound is the right choice for researchers investigating biased signaling or the full spectrum of CB1 receptor function beyond canonical Gi-pathway inhibition.

Isolating Central CB1-Mediated Effects from Peripheral CB2 Activity

For in vitro or in vivo studies where outcomes must be clearly attributed to CB1 receptor blockade without the confounding variable of CB2 receptor modulation. The >45-fold selectivity of LY320135 makes it a more precise tool than less selective compounds for these experimental designs. [1]

Probing Non-Canonical and Biased Signaling of the CB1 Receptor

When the research goal is to understand the full signaling repertoire of the CB1 receptor, including Gs-coupled pathways. LY320135 is uniquely suited for experiments designed to block both inhibitory and stimulatory cAMP signaling downstream of CB1 activation, providing a more complete antagonism than standard tools. [1]

Validating CB1-Dependence in Electrophysiology and Neurotransmission Studies

In experiments measuring neuronal activity or ion channel function, LY320135 can be used as a specific and potent antagonist to confirm that an observed effect from an agonist (like WIN 55212-2) is mediated through the CB1 receptor. Its demonstrated functional antagonism at 55 nM provides a clear, quantitative basis for its use in these validation studies. [1]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

5

Exact Mass

383.11575802 Da

Monoisotopic Mass

383.11575802 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CJY03984CT

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cannabinoid Receptor Antagonists

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Ly-320135

Dates

Last modified: 08-15-2023
1: Felder CC, Joyce KE, Briley EM, Glass M, Mackie KP, Fahey KJ, Cullinan GJ, Hunden DC, Johnson DW, Chaney MO, Koppel GA, Brownstein M. LY320135, a novel cannabinoid CB1 receptor antagonist, unmasks coupling of the CB1 receptor to stimulation of cAMP accumulation. J Pharmacol Exp Ther. 1998 Jan;284(1):291-7. PubMed PMID: 9435190.

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